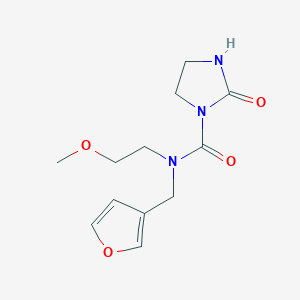

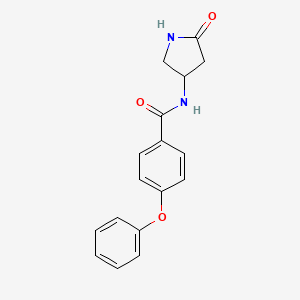

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan-based compounds involves several steps, including condensation reactions, cyclization, and substitution reactions. For instance, in the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a high-temperature reaction of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide was employed . Similarly, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives started from 2-acetylfuran and involved Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . These methods could potentially be adapted for the synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan-based compounds is often confirmed using techniques such as NMR spectroscopy, IR spectrometry, and X-ray diffraction. For example, the structures of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were confirmed by multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These techniques would be essential in determining the molecular structure of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The reactivity of furan-based compounds can vary depending on their functional groups and molecular structure. The papers describe the formation of energetic materials and pharmacologically active derivatives through various chemical reactions . For instance, the energetic materials were synthesized by introducing N-trinitroethylamino derivatives and forming energetic salts . In the pharmacological context, the derivatives underwent Mannich’s reaction to produce compounds with potential antidepressant and antianxiety activities . These reactions highlight the versatility of furan-based compounds in chemical synthesis and their potential for producing a wide range of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-based compounds, such as thermal stability and biological activity, are crucial for their practical applications. The thermal stabilities of energetic furan-based compounds were determined by thermogravimetric analysis and differential scanning calorimetry, indicating moderate thermal stabilities . In the pharmacological evaluation, some derivatives showed significant antidepressant and antianxiety activities in animal models . These properties are important for the application of such compounds in materials science and medicine. For N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide, similar analyses would be required to determine its suitability for specific applications.

科学的研究の応用

Antiprotozoal Agents

The synthesis of various imidazo[1,2-a]pyridines, including structures related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide, demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Anticancer Agents

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized and evaluated for their potential as EGFR inhibitors and anticancer agents. These compounds showed potent cytotoxic activities against various cancer cell lines, suggesting their relevance in cancer therapy (Lan et al., 2017).

特性

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-18-7-5-14(8-10-2-6-19-9-10)12(17)15-4-3-13-11(15)16/h2,6,9H,3-5,7-8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYYVQUEKBCCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)

![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)